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Compound of Interest

Compound Name: 1-Decene, 10-methoxy-
CAS No.: 72928-41-7
Cat. No.: B3056620
. J

This guide provides an in-depth analysis of the spectroscopic data for 1-Decene, 10-methoxy-
(CAS: 72928-41-7), a bifunctional organic molecule incorporating a terminal alkene and a
methyl ether. Designed for researchers, scientists, and professionals in drug development, this
document synthesizes predictive data with established spectroscopic principles to offer a
robust framework for the structural elucidation of this compound. We will explore the expected
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

1-Decene, 10-methoxy-, with the molecular formula C11H220, possesses two key functional
groups: a terminal vinyl group (-CH=CHz) and a terminal methoxy group (-OCHs), separated by
an eight-carbon aliphatic chain.[1] This structure dictates a unique spectroscopic fingerprint,
which we can predict and interpret with high confidence. The presence of sp2-hybridized
carbons of the alkene and sp3-hybridized carbons of the alkyl chain and ether will give rise to
distinct signals in both NMR and IR spectroscopy. The ether linkage and the alkene's double
bond also provide predictable fragmentation sites in mass spectrometry.

Caption: Molecular structure of 1-Decene, 10-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. By analyzing the chemical environment of each proton (*H NMR) and
carbon (33C NMR), we can piece together the molecular structure.

Predicted *H NMR Spectrum

The *H NMR spectrum is defined by chemical shift (8), integration (humber of protons), and
multiplicity (splitting pattern). For 1-Decene, 10-methoxy-, we anticipate distinct signals
corresponding to the vinylic, aliphatic, and methoxy protons.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)

=CHa (H-1) 4.90 - 5.05 ddt 2H

-CH= (H-2) 5.75-5.85 ddt 1H
=CH-CH2- (H-3) 2.00-2.10 q 2H
-CH2-O- (H-10) 3.35-3.45 t 2H

-OCHs (H-11) 3.30-3.40 s 3H
-(CH2)e- (H-4 to H-9) 1.25 - 1.60 m 12H

Causality and Interpretation:

 Vinylic Protons (H-1, H-2): These protons are the most deshielded due to the anisotropy of
the 1t-bond, placing them furthest downfield (6 4.9-5.9). The H-2 proton, being adjacent to
the alkyl chain, will appear as a complex multiplet (ddt - doublet of doublets of triplets). The
terminal H-1 protons are diastereotopic and will show complex splitting from coupling to each
other (geminal coupling) and to H-2 (vicinal coupling).

« Allylic Protons (H-3): These protons are adjacent to the double bond, causing a moderate
downfield shift to ~2.05 ppm.

e Methoxy Protons (H-11): The protons of the methyl group attached to the oxygen are
deshielded by the electronegative oxygen atom, appearing as a sharp singlet around 3.35

ppm.[2]
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o Methylene Protons adjacent to Oxygen (H-10): Similarly, the CHz group directly bonded to
the ether oxygen is deshielded, resonating around 3.40 ppm as a triplet.[2]

 Aliphatic Chain Protons (H-4 to H-9): The bulk of the methylene protons in the alkyl chain are
shielded and will overlap in a complex multiplet in the & 1.25-1.60 ppm region.

Predicted *C NMR Spectrum

The proton-decoupled 3C NMR spectrum provides a count of the unique carbon environments.
For this molecule, all 11 carbons are chemically distinct and should yield 11 discrete signals.

Carbon Assignment Predicted Chemical Shift (5, ppm)
=CHz (C-1) ~114

-CH= (C-2) ~139

=CH-CH:- (C-3) ~34

-CH2-O- (C-10) ~73

-OCHs (C-11) ~59

-(CH2)e- (C-4 to C-9) 26 - 30

Causality and Interpretation:

e Alkene Carbons (C-1, C-2): The sp2-hybridized carbons of the double bond are significantly
deshielded, appearing in the 114-140 ppm region. The internal carbon (C-2) is typically
further downfield than the terminal carbon (C-1).[3]

o Ether Carbons (C-10, C-11): The carbons directly attached to the electronegative oxygen
atom are deshielded and appear in the 50-80 ppm range. The methoxy carbon (C-11) is
expected around 59 ppm, a characteristic value for aliphatic methyl ethers.[4]

 Aliphatic Carbons (C-3 to C-9): The sp3-hybridized carbons of the long alkyl chain will
resonate in the typical alkane region of 26-34 ppm.[3] The allylic carbon (C-3) will be slightly
more downfield than the others.
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Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

o Sample Preparation: Accurately weigh 5-20 mg of 1-Decene, 10-methoxy- into a clean, dry
vial.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCIs),
ensuring complete dissolution.[6] The use of a deuterated solvent is critical for the
spectrometer's field-frequency lock and to avoid large interfering solvent signals in *H NMR.

o Sample Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a
clean 5 mm NMR tube to remove any particulate matter which could degrade spectral
resolution.[7]

o Spectrometer Setup: Insert the sample into the spectrometer. The instrument software will
perform automatic locking (to the deuterium signal of the solvent) and shimming
(optimization of the magnetic field homogeneity) to ensure sharp, symmetrical peaks.

o Data Acquisition: Acquire the H spectrum, followed by the 13C spectrum. Standard pulse
programs are used for each nucleus. For 13C, proton decoupling is employed to simplify the
spectrum to single lines for each carbon.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied, and
the spectrum is referenced (typically to residual solvent signals or an internal standard like
TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific
functional groups, as different bonds vibrate at characteristic frequencies upon absorbing
infrared radiation.

Predicted IR Absorptions

The IR spectrum of 1-Decene, 10-methoxy- will be dominated by features of the alkene and
ether groups, superimposed on the absorptions of the alkane backbone.
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I _ Predicted ]
Vibrational Mode Functional Group Intensity
Wavenumber (cm~?)

=C-H Stretch Terminal Alkene 3075 - 3095 Medium

C-H Stretch Alkane (CHz, CHs) 2850 - 2960 Strong

C=C Stretch Terminal Alkene 1640 - 1650 Medium, Sharp
C-O-C Stretch Aliphatic Ether 1070 - 1150 Strong

=C-H Bend (Out-of-

Terminal Alkene 910 & 990 Strong
plane)

Causality and Interpretation:

e >3000 cm~1 Region: The presence of a peak just above 3000 cm~1 is a clear indication of C-
H bonds on sp? carbons (=C-H), distinguishing them from the stronger alkane C-H stretches
which appear just below 3000 cm~1.[8][9]

e 1645 cm~* Region: The absorption at ~1645 cm~1 is characteristic of the C=C double bond
stretching vibration.[10] Its presence confirms the alkene functionality.

e 1100 cm~* Region: A strong, prominent band around 1100 cm~1 is the hallmark of the C-O-C
asymmetric stretching vibration in an aliphatic ether.[2][11] This is often one of the most
intense peaks in the fingerprint region for an ether.

e <1000 cm~! Region: The two strong bands near 990 cm~* and 910 cm~! are highly
diagnostic out-of-plane bending vibrations for the C-H bonds of a monosubstituted (terminal)
alkene.[10]

Experimental Protocol: FT-IR Spectroscopy

¢ Instrument Background: Ensure the spectrometer's sample chamber is empty and clean.
Run a background scan to record the spectrum of the ambient atmosphere (COz, H20),
which will be automatically subtracted from the sample spectrum.

o Sample Application (Neat Liquid): Since 1-Decene, 10-methoxy- is a liquid, the simplest
method is to place a single drop directly onto the diamond crystal of an Attenuated Total
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Reflectance (ATR) accessory. Alternatively, a thin film can be created between two salt
plates (e.g., KBr or NaCl).[12]

o Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

o Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber)
is analyzed for the presence of the characteristic absorption bands outlined above.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, offering crucial clues to its structure.

Predicted Fragmentation Pattern (Electron lonization)

Upon electron ionization (El), 1-Decene, 10-methoxy- (MW = 170.29 g/mol ) will form a
molecular ion (M*") at m/z 170. This ion is often unstable and undergoes fragmentation through
characteristic pathways for ethers and alkenes.

e Molecular lon (M*'): A peak at m/z 170 corresponding to [C11H220]*". The intensity may be
low for a long-chain aliphatic compound.[13]

o Alpha-Cleavage (Ether): This is the most characteristic fragmentation for ethers.[14]
Cleavage of the C-C bond adjacent (alpha) to the oxygen is highly favorable as it produces a
resonance-stabilized oxonium ion. For this molecule, this results in the loss of a CoH17
radical.

o [CH2(CH2)s-O-CHs]*" — [CH2=0%-CHs] + *CoH17

o This pathway generates the base peak at m/z 45. This is a highly diagnostic fragment for a
methyl ether.

 Allylic Cleavage (Alkene): Cleavage of the C-C bond beta to the double bond is favorable as
it generates a stable allylic carbocation.[15]

o [CH2=CH-CH2-(CH2)70CHs]* - [CH2=CH-CH2z]* + ¢(CH2)70CHs
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o This pathway would lead to a fragment at m/z 41.

o Alkyl Chain Fragmentation: Long alkyl chains fragment via the loss of successive 14 amu (-
CHz2-) units, leading to clusters of peaks at m/z values such as 55, 69, 83, etc.[13][16]

Interpretation of Known Data: The NIST Mass Spectrometry Data Center lists prominent peaks
for this compound at m/z 85, 67, 55, and 45.[1]

* m/z 45: Confirmed as the [CH20-CHs]* fragment from alpha-cleavage.

e m/z 55, 67, 85: These are likely fragments arising from cleavage along the hydrocarbon
chain, characteristic of long-chain alkenes. For example, m/z 55 could correspond to
[CaH7]*.

1-Decene, 10-methoxy-
[M]+e, m/z = 170

Alpha-Cleavage
(-C9H17)

Alkyl Fragments
(e.g., m/z 55, 67, 85)

Chain Cleavage

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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